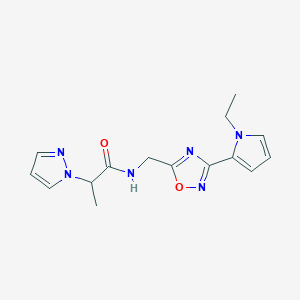

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole moiety and a propanamide linker bearing a pyrazole group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability, while the pyrazole and pyrrole substituents may contribute to target binding via hydrogen bonding or π-π interactions. Structural characterization of this compound likely employs X-ray crystallography using software like SHELX for refinement, a standard in small-molecule crystallography .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-3-20-8-4-6-12(20)14-18-13(23-19-14)10-16-15(22)11(2)21-9-5-7-17-21/h4-9,11H,3,10H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMFMLWUWKHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the 1-ethyl-1H-pyrrole moiety, followed by the introduction of the 1,2,4-oxadiazole ring. The final step includes the attachment of the pyrazole group and the formation of the propanamide side chain. The reaction conditions often involve the use of solvents like dichloromethane, catalysts like palladium, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production scales up the synthetic procedures with optimizations for cost efficiency and safety. Continuous flow reactors and automated synthesis machines are employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

Oxidation: : Using reagents like KMnO₄, the molecule can be oxidized at the pyrrole or pyrazole ring.

Reduction: : Hydrogenation reactions using catalysts such as Pd/C can reduce double bonds within the molecule.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings, typically using halogens or alkyl groups as substituents.

Common Reagents and Conditions

Oxidation: : KMnO₄, CrO₃, under acidic conditions.

Reduction: : Hydrogen gas with Pd/C or NaBH₄ in methanol.

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF).

Major Products Formed

Oxidation typically yields carboxylic acid derivatives, while reduction results in the formation of saturated ring structures. Substitution reactions produce various halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for further research in drug discovery. Notably, derivatives of 1,2,4-oxadiazole have been recognized for their diverse pharmacological effects:

- Antimicrobial Activity : Compounds containing oxadiazole moieties have shown promising results against various bacterial strains and fungi. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Several studies suggest that oxadiazole derivatives can modulate inflammatory responses, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Cancer Research

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide has been explored for its potential in oncology:

- Histone Deacetylase Inhibition : Research indicates that oxadiazole derivatives may act as inhibitors of histone deacetylases (HDACs), enzymes involved in cancer progression. By inhibiting these enzymes, the compound could induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders:

- Alzheimer's Disease : Preliminary data suggest that oxadiazole derivatives may help reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The incorporation of different substituents can modify its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increases lipophilicity |

| Fluoro group | Enhances potency against specific targets |

| Hydroxyl group | Improves solubility and bioavailability |

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

Case Study 1: Antimicrobial Activity

A study demonstrated that a derivative of the oxadiazole class exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to the inhibition of bacterial DNA gyrase .

Case Study 2: Cancer Treatment

In vitro studies showed that a related oxadiazole derivative reduced cell viability in breast cancer cell lines by inducing apoptosis through HDAC inhibition. This finding supports the potential use of such compounds in combination therapies for cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on the specific context of its application. In biological systems, it may bind to enzyme active sites or receptors, altering their activity. The oxadiazole and pyrazole rings play a crucial role in these interactions, often stabilizing the compound within the binding pocket of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs with overlapping structural motifs or biological targets. Key parameters include molecular weight, solubility, binding affinity (if applicable), and synthetic complexity.

Table 1: Structural and Functional Comparison

Structural Nuances and Bioactivity

- 1,2,4-Oxadiazole vs. Thiazole/Thiadiazocine : The oxadiazole core in the target compound offers greater metabolic stability compared to thiazole-containing analogs (e.g., the thiadiazocine derivative in Table 1), which may exhibit higher reactivity due to sulfur’s electronegativity .

Research Findings and Gaps

- Biological Data : focuses on synthetic intermediates without activity data, limiting direct pharmacological comparisons. Further studies are needed to evaluate the target compound’s efficacy in kinase assays or cellular models.

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a unique combination of heterocyclic moieties, which are known to influence its biological properties. The molecular formula is , and it has a molecular weight of approximately 306.35 g/mol. The presence of pyrrole, oxadiazole, and pyrazole rings contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and pyrazole rings have been reported to inhibit various enzymes, including cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects .

- Anticancer Activity : Research indicates that derivatives of pyrazole and oxadiazole can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Antioxidant Activity

A study assessing the antioxidant properties of similar compounds found that the incorporation of heterocyclic moieties significantly enhanced their ability to scavenge free radicals. This suggests that this compound may also possess antioxidant capabilities.

Anticancer Activity

Research involving the evaluation of various derivatives has shown promising results in terms of anticancer activity:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 15 | Induces apoptosis |

| Compound B | MCF7 (breast cancer) | 10 | Inhibits cell cycle progression |

| N-(3-(1-ethyl... | A549 (lung cancer) | 12 | Apoptosis induction |

These findings indicate that the compound may exhibit selective cytotoxicity against specific cancer cell lines.

Case Study 1: COX Inhibition

In a study focused on COX enzyme inhibition, derivatives similar to this compound were evaluated for their anti-inflammatory properties. The results indicated notable COX-II selectivity with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of related compounds against bacterial strains such as E. coli and S. aureus. The results demonstrated significant inhibition zones, suggesting potential application in treating infections caused by resistant strains .

Q & A

Q. What are the standard synthetic routes for N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving:

Heterocyclic Core Formation : Reacting substituted pyrrole or oxadiazole precursors with alkylating agents (e.g., RCH2Cl) in the presence of a base like K2CO3 in polar aprotic solvents (e.g., DMF) at room temperature to form intermediates .

Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the oxadiazole-methyl and pyrazole-propanamide moieties.

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d6 or CDCl3) to verify substituent integration and connectivity. For example, pyrazole protons appear as singlets near δ 7.5–8.5 ppm, while oxadiazole methylene protons resonate at δ 4.5–5.0 ppm .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., ESI+ m/z calculated for C₁₇H₂₁N₅O₂: 335.17; observed: 335.2 ± 0.1) and purity (>95% by HPLC) .

- Elemental Analysis : Validate C, H, N percentages (e.g., C 61.05%, H 6.32%, N 20.88%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with low solubility (e.g., oxadiazole-pyrrole precursors)?

Methodological Answer:

- Solvent Selection : Use DMF/DMSO mixtures to enhance solubility during alkylation steps .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >80% .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity of K2CO3 in heterogeneous systems .

Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

Methodological Answer:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the propanamide side chain) by acquiring spectra at 25°C and 60°C .

- X-ray Crystallography : Use SHELX-based refinement (SHELXL/SHELXS) to resolve ambiguities in connectivity or stereochemistry. For example, SHELXL can model disorder in the ethyl-pyrrole moiety .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrazole vs. pyrrole protons) .

Q. What computational methods are suitable for predicting the compound’s bioactivity or binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the oxadiazole ring’s electron-deficient nature for accurate scoring .

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts from analogs in Drug Design, Development and Therapy studies .

Q. How to design cytotoxicity assays to evaluate this compound’s therapeutic potential?

Methodological Answer:

- MTT Assay : Seed cells (e.g., HeLa or HEK293) in 96-well plates, treat with 1–100 µM compound for 48 hours, and measure IC50 using a plate reader (absorbance at 570 nm) .

- Control Considerations : Include DMSO solvent controls (<0.1% v/v) and reference drugs (e.g., cisplatin) to validate assay sensitivity .

Q. How to address instability of the oxadiazole moiety during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.